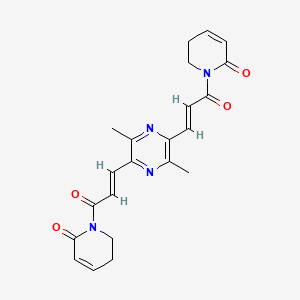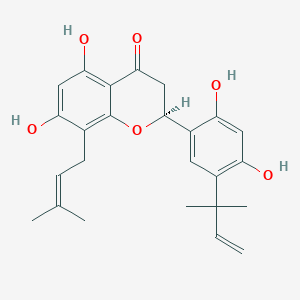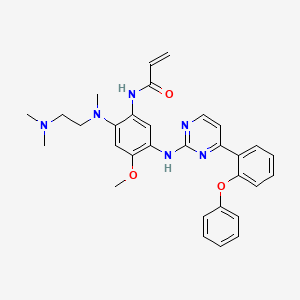
Egfr-IN-32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-32 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a critical target in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). This compound has shown promise in blocking EGFR mutations, making it a valuable candidate for cancer therapy .
Vorbereitungsmethoden
The preparation of Egfr-IN-32 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Egfr-IN-32 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-32 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of EGFR and its effects on cellular processes. In biology, it helps in understanding the role of EGFR in cell signaling and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for treating EGFR-mutated cancers. Additionally, it has industrial applications in the development of new cancer therapies .
Wirkmechanismus
Egfr-IN-32 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-32 can be compared with other EGFR inhibitors such as erlotinib and gefitinib. While all these compounds target the EGFR tyrosine kinase, this compound has shown higher potency and selectivity for certain EGFR mutations. This makes it a unique and promising candidate for targeted cancer therapy .
Similar Compounds:- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its enhanced efficacy and reduced side effects compared to these similar compounds.
Eigenschaften
Molekularformel |
C31H34N6O3 |
|---|---|
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(2-phenoxyphenyl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C31H34N6O3/c1-6-30(38)33-25-20-26(29(39-5)21-27(25)37(4)19-18-36(2)3)35-31-32-17-16-24(34-31)23-14-10-11-15-28(23)40-22-12-8-7-9-13-22/h6-17,20-21H,1,18-19H2,2-5H3,(H,33,38)(H,32,34,35) |
InChI-Schlüssel |
BVPMIKLQWLLAPT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CC=CC=C3OC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)

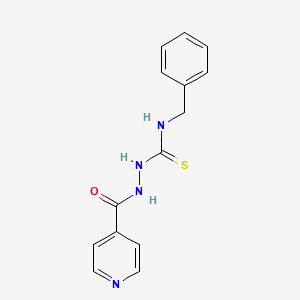
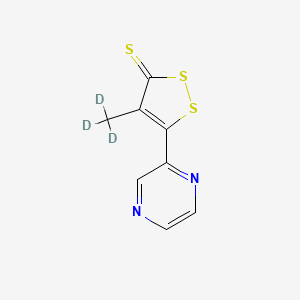
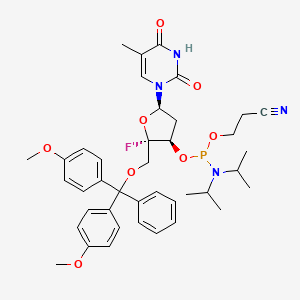
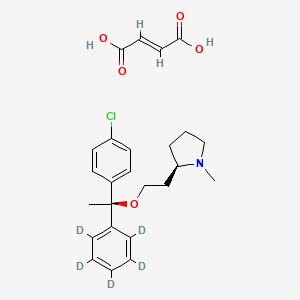


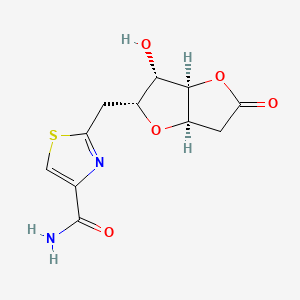
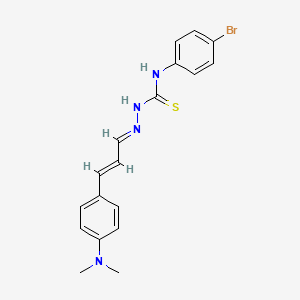
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
